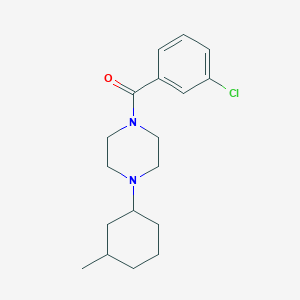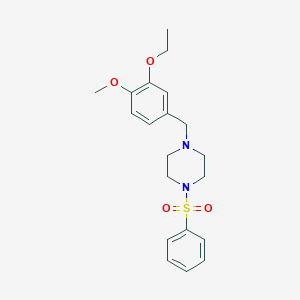
N-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)propanamide, commonly known as BPP, is a chemical compound that has been studied for its potential therapeutic applications. BPP is a member of the piperazine family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of BPP is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. BPP has been shown to bind to dopamine and serotonin receptors, which are known to be involved in the regulation of mood and behavior. Additionally, BPP has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BPP has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, BPP has been shown to have anti-inflammatory and antioxidant effects. BPP has also been shown to modulate the expression of genes involved in cell growth and differentiation, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPP is its relatively simple synthesis method, which makes it accessible to researchers in a variety of fields. Additionally, BPP has been shown to have a wide range of potential therapeutic applications, which makes it an attractive target for drug development. However, there are also limitations to working with BPP. One of the main limitations is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on BPP. One area of interest is in the development of new cancer therapies based on BPP and related compounds. Additionally, further research is needed to fully understand the mechanism of action of BPP and its effects on neurotransmitter systems. Finally, there is potential for the development of new psychiatric medications based on BPP and related compounds.
Conclusion:
In conclusion, BPP is a chemical compound that has been studied for its potential therapeutic applications in a variety of diseases. BPP has been shown to have anti-cancer, anti-inflammatory, and antioxidant effects, as well as potential antipsychotic effects. While there are limitations to working with BPP, its potential therapeutic applications make it an attractive target for drug development. Future research on BPP and related compounds will be important for the development of new therapies for a variety of diseases.
Synthesemethoden
The synthesis of BPP involves the reaction of 4-bromobenzoyl chloride with 4-ethylpiperazine in the presence of a base. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product. The synthesis of BPP is relatively straightforward and can be performed using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
BPP has been studied for its potential therapeutic applications in a variety of diseases. One of the most promising areas of research is in the treatment of cancer. BPP has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BPP has been studied for its potential use in the treatment of schizophrenia and other psychiatric disorders. BPP has been shown to have antipsychotic effects in animal models, and clinical trials are currently underway to evaluate its efficacy in humans.
Eigenschaften
Molekularformel |
C15H22BrN3O |
|---|---|
Molekulargewicht |
340.26 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-3-(4-ethylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H22BrN3O/c1-2-18-9-11-19(12-10-18)8-7-15(20)17-14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20) |
InChI-Schlüssel |
MUDZTCQPYXLYNF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br |
Kanonische SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)
![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)

![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)
![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B248480.png)

